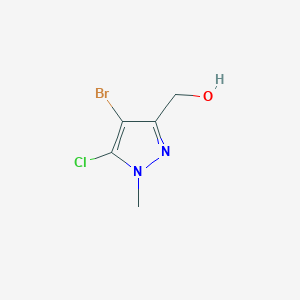

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol

Descripción

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a pyrazole derivative characterized by a hydroxymethyl group at position 3, a bromo substituent at position 4, a chloro substituent at position 5, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and material science applications, with substituent patterns heavily influencing reactivity, stability, and bioactivity .

Propiedades

IUPAC Name |

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKTWATZLWGKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1-methylpyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and safety in the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is utilized in diverse scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studying biological activities and interactions at the molecular level.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations :

- Halogen Effects : Bromine and chlorine substituents enhance molecular polarity and influence intermolecular interactions (e.g., halogen bonding). For example, compound 17 in (4-bromo-5-chloro-pyrazole sulfonamide) exhibits a melting point of 129–130°C, lower than its di-bromo analog (compound 16 , m.p. 200–201°C), suggesting chloro substitution reduces crystal lattice stability .

- Aromatic vs.

- Functional Group Reactivity: The hydroxymethyl group in (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol may participate in hydrogen bonding, similar to the sulfonamide group in ’s compounds, which showed NH/OH peaks at 3253–3433 cm⁻¹ in IR spectra .

Insights :

- Synthetic Efficiency : High yields (>80%) are achievable for bromo-chloro pyrazoles using optimized procedures (e.g., ’s microwave-assisted synthesis) .

- Therapeutic Potential: Chloro and bromo derivatives in showed enhanced antimicrobial activity compared to non-halogenated analogs, highlighting the importance of halogenation in drug design .

Spectral and Physicochemical Data

- IR Spectroscopy : Hydroxymethyl groups in pyrazoles typically exhibit O-H stretches near 3200–3400 cm⁻¹, as seen in ’s compounds . Bromo substituents contribute to C-Br stretches at ~500–600 cm⁻¹.

- NMR Trends : Methyl groups (e.g., 1-CH₃ in the target compound) resonate at δ 2.1–2.5 ppm in ¹H-NMR, while aromatic protons in aryl-substituted analogs (e.g., ) appear at δ 7.4–8.1 ppm .

Actividad Biológica

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is CHBrClNO. Its structure comprises a pyrazole ring with bromine and chlorine substituents, along with a hydroxymethyl group. These features contribute to its chemical reactivity and biological properties.

The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine synthesis, which is crucial for cellular proliferation and survival .

Biological Activities

Research indicates that (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing pyrazole structures often demonstrate antimicrobial properties. This compound's halogen substituents may enhance its binding affinity to microbial targets.

- Anti-inflammatory Effects : Similar pyrazole derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such activity.

- Potential Anticancer Properties : The structural characteristics of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol may confer anticancer activity, particularly through the inhibition of cell proliferation pathways associated with DHODH .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol:

- Inhibition of DHODH : A study demonstrated that compounds structurally related to (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol exhibited potent inhibition of DHODH, leading to reduced viral replication in cell-based assays .

- Antioxidant Properties : Another research highlighted the antioxidant potential of pyrazole derivatives, suggesting that (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol might similarly exhibit protective effects against oxidative stress .

- Enzyme Inhibition Studies : In vitro assays have shown that related compounds can inhibit enzymes such as xanthine oxidase, indicating potential applications in treating conditions like gout or hyperuricemia .

Comparison with Similar Compounds

To understand the uniqueness of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Bromine on position 4 | Lacks chlorination; primarily studied for anti-tumor activity. |

| 5-Chloro-1-methylpyrazole | Chlorine on position 5 | Exhibits strong antifungal properties. |

| 3-Methylpyrazole | Methyl group at position 3 | Known for neuroprotective effects. |

| 4-Methylthio-5-chloropyrazole | Sulfur substitution at position 4 | Demonstrates unique antitumor activity. |

The presence of both bromine and chlorine substituents in (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol enhances its reactivity and potential biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.